molecular formula C34H18F16IrN4P B2904463 [Ir[dF(CF3)2ppy]2(bpy)]PF6 CAS No. 1092775-62-6

[Ir[dF(CF3)2ppy]2(bpy)]PF6

Cat. No.: B2904463
CAS No.: 1092775-62-6
M. Wt: 1009.712
InChI Key: RODHEFXROWUVKL-UHFFFAOYSA-N
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Description

The compound [Ir[dF(CF3)2ppy]2(bpy)]PF6 is an organometallic iridium (III) complex. It is widely used as a photocatalyst in various organic transformations. The compound consists of two cyclometalated ligands, 2-(2,4-difluorophenyl)pyridine, and one bipyridine ligand, coordinated to an iridium center. The hexafluorophosphate anion (PF6) serves as the counterion.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ir[dF(CF3)2ppy]2(bpy)]PF6 typically involves the following steps:

    Preparation of the Cyclometalated Iridium Complex: The initial step involves the reaction of iridium trichloride hydrate with 2-(2,4-difluorophenyl)pyridine in the presence of a base such as sodium carbonate. This reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions to form the cyclometalated iridium complex.

    Coordination with Bipyridine: The cyclometalated iridium complex is then reacted with bipyridine in a solvent such as dichloromethane. The reaction mixture is stirred at room temperature to allow the coordination of bipyridine to the iridium center.

    Formation of the Hexafluorophosphate Salt: Finally, the iridium complex is treated with ammonium hexafluorophosphate to form the desired this compound complex.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

    Photoredox Catalysis: [Ir[dF(CF3)2ppy]2(bpy)]PF6 is widely used in photoredox catalysis, where it facilitates the transfer of electrons under light irradiation.

    Oxidation and Reduction: The compound can undergo redox reactions, where it can either donate or accept electrons.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of [Ir[dF(CF3)2ppy]2(bpy)]PF6 involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, either donating or accepting electrons to facilitate various chemical transformations. The molecular targets and pathways involved include the activation of substrates through single-electron transfer (SET) mechanisms, leading to the formation of reactive intermediates that undergo further reactions to form the desired products .

Properties

IUPAC Name

2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;2-pyridin-2-ylpyridine;hexafluorophosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H5F5N.C10H8N2.F6P.Ir/c2*13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17;1-3-7-11-9(5-1)10-6-2-4-8-12-10;1-7(2,3,4,5)6;/h2*1-2,4-6H;1-8H;;/q2*-1;;-1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOYCTPYBIAEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H18F16IrN4P-3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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